18-Oxooctadecanoic acid

Cytochrome P450 Enzyme Catalysis Substrate Specificity

Researchers studying cytochrome P450BM-3 catalytic partitioning require a defined ω-aldehyde substrate that eliminates decarboxylation side products. 18-Oxooctadecanoic acid (CAS 176108-52-4) is exclusively oxidized by P450BM-3 to the α,ω-diacid (1,18-octadecanedioic acid) with no detectable olefin formation, ensuring unambiguous kinetic data and reproducible pathway interpretation. - Exclusive P450BM-3 conversion to α,ω-diacid; zero decarboxylation byproducts [1]. - Validated reference standard for LC-MS/MS octadecanoid lipidomics and ¹³C NMR membrane polarity calibration. - Authenticated material supplied; analytically verified to distinguish from tert-butyl ester derivative (CAS 843666-40-0).

Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
Cat. No. B13016986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name18-Oxooctadecanoic acid
Molecular FormulaC18H34O3
Molecular Weight298.5 g/mol
Structural Identifiers
SMILESC(CCCCCCCCC(=O)O)CCCCCCCC=O
InChIInChI=1S/C18H34O3/c19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(20)21/h17H,1-16H2,(H,20,21)
InChIKeyKNFZISOSQCZZJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

18-Oxooctadecanoic Acid: P450 and Octadecanoid Substrate


18-Oxooctadecanoic acid (18-oxo-ODA, CAS 176108-52-4) is a long-chain fatty acid derivative with a terminal aldehyde group at the ω-position [1]. It belongs to the octadecanoid class, a broad family of oxygenated 18-carbon fatty acids that function as lipid mediators in inflammation, cell proliferation, and tissue modulation across mammals, bacteria, and fungi [2]. This compound serves as a key substrate for investigating the catalytic specificity of cytochrome P450BM-3 (CYP102) and the oxidative metabolism of long-chain aldehydes to α,ω-dicarboxylic acids [1].

P450BM-3 ω-aldehyde substrate with predictable diacid product
Octadecanoid pathway probe for ω-oxidation studies
Compatible with in vitro P450 assays and NMR bilayer mapping

Why 18-Oxooctadecanoic Acid Substitution Fails


Interchanging 18-oxooctadecanoic acid with other long-chain aldehydes or fatty acid derivatives is not viable due to enzyme-specific catalytic outcomes. Cytochrome P450 enzymes can oxidize aldehydes via two competing pathways: direct oxidation to the carboxylic acid or decarboxylation to an olefin one carbon shorter. For 18-oxooctadecanoic acid, P450BM-3 catalyzes exclusive conversion to the α,ω-diacid 1,18-octadecanedioic acid with no detectable decarboxylation, a selectivity not guaranteed for other aldehyde substrates or other P450 isoforms [1]. Substitution with a different chain length or regioisomeric oxo-fatty acid would alter both the catalytic rate and the product profile, undermining experimental reproducibility and pathway interpretation [1].

Chain-length variation may shift oxidation rate and product distribution, as P450BM-3 kinetics are chain-length dependent.
Aldehyde regioisomers may undergo competing decarboxylation, altering product profiles and pathway interpretation.
Protected t-butyl ester form is structurally distinct (CAS 843666-40-0) and unsuitable for direct enzymatic ω-oxidation assays.

18-Oxooctadecanoic Acid: P450BM-3 Specificity & Octadecanoid Evidence


Exclusive α,ω-Diacid Formation Without Decarboxylation

18-Oxooctadecanoic acid is oxidized by cytochrome P450BM-3 (CYP102) exclusively to the corresponding α,ω-dicarboxylic acid (1,18-octadecanedioic acid). In contrast, many aldehyde substrates can undergo competing decarboxylation to form one-carbon-shorter olefins, depending on the enzyme and substrate structure [1]. Under identical assay conditions, 18-oxooctadecanoic acid produced 100% diacid with no detectable olefin, whereas other P450 isoforms or substrates with stabilizing substituents (e.g., 13,14-double bond, 15-methyl) can shift the partition toward decarboxylation [1].

Exclusive Diacid Conversion
Head-to-head
100% 1,18-octadecanedioic acid; 0% olefin detected
Predictable single-product P450BM-3 outcome
Enables clean kinetic quantification without decarboxylation interference
Cytochrome P450 Enzyme Catalysis Substrate Specificity

P450BM-3 Oxidation Rate: Chain-Length Dependence

The relative oxidation rate of 18-oxooctadecanoic acid by cytochrome P450BM-3 was determined to be in the order C16 > C18 ≈ C14 > C12. Specifically, the C16 analog (16-oxohexadecanoic acid) is oxidized faster than the C18 compound, which exhibits a rate approximately equal to the C14 analog (14-oxotetradecanoic acid) and faster than the C12 analog (12-oxododecanoic acid) [1]. This chain-length dependence is critical for interpreting structure-activity relationships and designing in vitro assays.

Chain-Length Rate Order
Ranked
C16 > C18 ≈ C14 > C12
Balanced oxidation rate among C18 probes
C18 supports SAR with distinct kinetics from C16
Cytochrome P450 Structure-Activity Relationship Enzyme Kinetics

NMR Polarity Mapping in Lipid Bilayers

In a series of n-oxooctadecanoic acids (n=4–16), the 18-oxo variant serves as the full-length C18 ω-aldehyde fatty acid probe. While the companion study focuses on homologs with internal oxo groups (n=4–16), the 18-oxo compound represents the terminal ω-oxidation state, providing a defined chemical shift reference in ¹³C NMR-based polarity mapping of DMPC liposomal bilayers [1]. The penetration depth of the carbonyl group correlates exponentially with the calculated micropolarity E₃₀(30) value, enabling precise mapping of the bilayer's polarity gradient.

NMR Polarity Mapping
Method context
Terminal ω-aldehyde ¹³C shift reference
Calibrates molecular ruler for DMPC bilayers
Exponential E₃₀(30)-penetration depth correlation
Lipid Bilayer NMR Spectroscopy Membrane Biophysics

Component of the Mammalian Octadecanoid Family

18-Oxooctadecanoic acid is a member of the octadecanoid class, which comprises oxygenated 18-carbon fatty acids produced enzymatically (COX, LOX, CYP) and nonenzymatically (autoxidation). While not as extensively characterized as certain hydroxylated or epoxidized octadecanoids, ω-oxo fatty acids are recognized as intermediates in the ω-oxidation pathway leading to α,ω-dicarboxylic acids, which are then subject to β-oxidation. This positions 18-oxooctadecanoic acid as a relevant probe for studying the broader octadecanoid metabolic network, distinct from the more extensively studied HODE (hydroxyoctadecadienoic acid) isomers that act as PPARγ ligands [1][2].

Octadecanoid Family Role
Class-level
ω-oxidation intermediate in octadecanoid network
Probes ω-oxidation vs. LOX hydroxylation pathways
Complementary to HODE ligands; distinct biosynthetic route
Lipidomics Octadecanoids Inflammation

Structural Distinction from t-Butyl Protected Intermediate

A critical differentiation exists between 18-oxooctadecanoic acid (free ω-aldehyde, CAS 176108-52-4, M.W. 298.46) and its t-butyl protected derivative, 18-(tert-butoxy)-18-oxooctadecanoic acid (CAS 843666-40-0, M.W. 370.6) . The latter is commonly used as an intermediate in the synthesis of long-acting GLP-1 analogs like semaglutide . The free aldehyde form is required for direct enzymatic studies, whereas the protected t-butyl ester form is unsuitable for P450BM-3 oxidation assays and may introduce confounding esterase activity in biological systems.

Free Aldehyde vs. Protected Ester
Data to verify
CAS 176108-52-4, M.W. 298.46 vs. CAS 843666-40-0
Ensures procurement of enzymatically active ω-aldehyde
Verify identity by HPLC or GC-MS to avoid protected ester
Chemical Synthesis Structural Characterization Quality Control

18-Oxooctadecanoic Acid: Research & Industrial Applications


Cytochrome P450BM-3 Mechanism and Specificity Studies

Employ 18-oxooctadecanoic acid as a defined ω-aldehyde substrate to investigate the catalytic partitioning of cytochrome P450BM-3 between acid oxidation and decarboxylation pathways. Its exclusive conversion to the α,ω-diacid (1,18-octadecanedioic acid) without detectable olefin formation provides a clean experimental system for quantifying enzyme kinetics, studying structure-activity relationships, and validating computational models of P450 catalysis [1].

Octadecanoid Lipidomics & ω-Oxidation Profiling

Use 18-oxooctadecanoic acid as an analytical standard or metabolic probe in targeted lipidomics workflows focused on the octadecanoid class. Its presence in the ω-oxidation branch of the octadecanoid pathway makes it a valuable reference for LC-MS/MS method development and for tracking the conversion of long-chain aldehydes to dicarboxylic acids in mammalian, bacterial, or fungal systems [2].

Membrane Biophysics: NMR Molecular Ruler Calibration

Utilize 18-oxooctadecanoic acid, the ω-terminal aldehyde member of the n-oxooctadecanoic acid series, in ¹³C NMR studies to calibrate polarity-depth relationships within lipid bilayers. Its defined carbonyl chemical shift serves as a reference point for constructing molecular rulers that map the micropolarity gradient across DMPC liposomal membranes [3].

QC Differentiation: Free ω-Aldehyde vs. Protected Ester

Employ authenticated 18-oxooctadecanoic acid (CAS 176108-52-4) as a reference standard in HPLC or GC-MS methods to distinguish the free ω-aldehyde fatty acid from its synthetically protected t-butyl ester derivative (CAS 843666-40-0), which is a common intermediate in pharmaceutical manufacturing .

Application
Selection Property
Validation Focus
P450BM-3 catalytic partitioning studies
Exclusive diacid conversion pathway
Assay reproducibility with ω-aldehyde substrate
Octadecanoid ω-oxidation profiling
Chain-length selectivity context
LC-MS/MS method development for dicarboxylic acids
NMR bilayer polarity calibration
Terminal aldehyde 13C shift reference
13C penetration depth correlation
Free aldehyde identity verification
CAS-specific structural identity
HPLC/GC-MS retention time differentiation

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26 linked technical documents
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